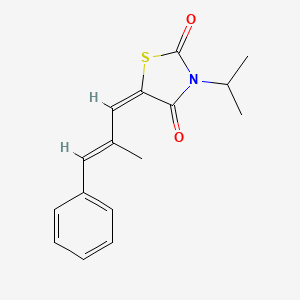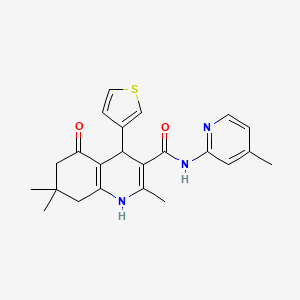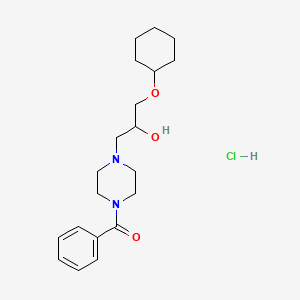
3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione, also known as thiazolidinedione, is a heterocyclic organic compound used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C15H13NO2S.
Wirkmechanismus
Thiazolidinedione works by activating peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and improved glucose uptake in the body.
Biochemical and Physiological Effects
Thiazolidinedione has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease insulin resistance in animal and human studies. It has also been shown to improve lipid metabolism, increase adiponectin levels, and reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Thiazolidinedione is a useful tool in scientific research, as it can be used to study the mechanism of action of insulin and its effects on glucose and lipid metabolism. However, it has limitations in terms of its specificity and potential side effects, and must be used with caution in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione, including its use in the treatment of metabolic disorders such as diabetes and obesity, as well as its potential use in the prevention of cardiovascular disease. Further research is needed to fully understand the mechanism of action of 3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione and its potential benefits and limitations.
Synthesemethoden
Thiazolidinedione can be synthesized using various methods, including the reaction of 2,4-3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione with an aldehyde or ketone in the presence of a base, or the reaction of a thioamide with an α,β-unsaturated ketone. The most common method of synthesis is the reaction of 2,4-3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione with an aldehyde or ketone in the presence of a base, which yields various 3-isopropyl-5-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dionedione derivatives.
Wissenschaftliche Forschungsanwendungen
Thiazolidinedione is used in scientific research as an insulin-sensitizing agent, and is used to study the mechanism of action of insulin in the body. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders.
Eigenschaften
IUPAC Name |
(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11(2)17-15(18)14(20-16(17)19)10-12(3)9-13-7-5-4-6-8-13/h4-11H,1-3H3/b12-9+,14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMKERKANABIT-USTLKGCXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC(=CC2=CC=CC=C2)C)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C\C(=C\C2=CC=CC=C2)\C)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)


![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)


![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)-4-methylbenzamide](/img/structure/B5202507.png)
![1-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5202512.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)


![N-cyclopentyl-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5202538.png)
![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)